molecular formula C12H15NO3 B13357853 Methyl 4-(morpholin-3-yl)benzoate

Methyl 4-(morpholin-3-yl)benzoate

Cat. No.: B13357853
M. Wt: 221.25 g/mol
InChI Key: ORLCRUNHZMEEHU-UHFFFAOYSA-N
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Description

Methyl 4-(morpholin-3-yl)benzoate is a benzoate ester derivative featuring a morpholine ring substituted at the 3-position of the aromatic ring. Morpholine, a six-membered heterocyclic ring containing one oxygen and one nitrogen atom, imparts unique electronic and steric properties to the compound.

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

methyl 4-morpholin-3-ylbenzoate

InChI

InChI=1S/C12H15NO3/c1-15-12(14)10-4-2-9(3-5-10)11-8-16-7-6-13-11/h2-5,11,13H,6-8H2,1H3

InChI Key

ORLCRUNHZMEEHU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2COCCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(morpholin-3-yl)benzoate typically involves the reaction of 4-(morpholin-3-yl)benzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

4-(morpholin-3-yl)benzoic acid+methanolcatalystmethyl 4-(morpholin-3-yl)benzoate+water\text{4-(morpholin-3-yl)benzoic acid} + \text{methanol} \xrightarrow{\text{catalyst}} \text{this compound} + \text{water} 4-(morpholin-3-yl)benzoic acid+methanolcatalyst​methyl 4-(morpholin-3-yl)benzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(morpholin-3-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The morpholine ring can be oxidized to form N-oxide derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.

Major Products Formed

    Oxidation: N-oxide derivatives of the morpholine ring.

    Reduction: 4-(morpholin-3-yl)benzyl alcohol.

    Substitution: Nitro or halogen-substituted derivatives of the aromatic ring.

Scientific Research Applications

Methyl 4-(morpholin-3-yl)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-(morpholin-3-yl)benzoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The morpholine ring is known to enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 4-(morpholin-3-yl)benzoate with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogs with Heterocyclic Moieties

Compound Substituent Key Features Biological/Chemical Relevance
This compound Morpholine (3-position) Oxygen in morpholine enhances polarity and hydrogen-bonding capacity. Potential for enzyme inhibition due to H-bonding; improved solubility in polar solvents .
Methyl 4-(pyrrolidin-1-ylmethyl)benzoate Pyrrolidine (1-ylmethyl) Nitrogen-only heterocycle; less polar than morpholine. Reduced solubility but increased lipophilicity, favoring membrane permeability .
Methyl 4-(2-chloropyrimidin-4-yl)benzoate Chloropyrimidine (4-position) Electron-withdrawing Cl and aromatic pyrimidine enhance electrophilicity. Reactivity in nucleophilic substitution; applications in kinase inhibitor synthesis .
Methyl 4-(3-hydroxypropyl)benzoate Hydroxypropyl (4-position) Hydroxyl group increases hydrophilicity; flexible chain. Versatile intermediate for esterification or conjugation .

Electronic and Steric Effects

  • Morpholine vs. Pyrrolidine : The oxygen atom in morpholine increases polarity (logP ~1.2 vs. pyrrolidine’s ~2.0) and hydrogen-bond acceptor capacity, making it more suitable for aqueous environments .
  • Chlorine Substitution : Compounds like Methyl 4-chlorobenzoate lack heterocycles but exhibit higher reactivity in cross-coupling reactions compared to morpholine-substituted analogs .
  • Hydroxypropyl vs. Morpholine : The hydroxypropyl group in Methyl 4-(3-hydroxypropyl)benzoate offers a reactive hydroxyl site for further functionalization, whereas morpholine provides rigid, planar geometry for target binding .

Data Table: Key Physicochemical Properties of Selected Analogs

Compound Molecular Weight (g/mol) logP Hydrogen Bond Acceptors Hydrogen Bond Donors
This compound* ~265 ~1.2 5 0
Methyl 4-(pyrrolidin-1-ylmethyl)benzoate 233 2.0 3 0
Methyl 4-chlorobenzoate 170 2.5 2 0
Methyl 4-(3-hydroxypropyl)benzoate 208 1.8 3 1

*Estimated values based on structural analogs .

Biological Activity

Methyl 4-(morpholin-3-yl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a detailed examination of its biological activity, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a benzoate moiety attached to a morpholine ring at the 3-position. This unique structural configuration is believed to enhance its bioavailability and facilitate interactions with various biological targets.

Property Details
Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
Functional Groups Benzoate, Morpholine

The precise mechanism of action for this compound remains partially elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors, leading to various biological effects. The morpholine ring is particularly noted for enhancing the compound's ability to cross cell membranes, which may increase its efficacy against target cells.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including multidrug-resistant strains. The minimal inhibitory concentrations (MICs) for various pathogens have been reported as follows:

Pathogen MIC (μg/mL)
Staphylococcus aureus<0.25
Escherichia coli1–4
Klebsiella pneumoniae1–4

These findings suggest that the compound could serve as a potential lead in the development of new antibacterial agents .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been studied for its anticancer potential. Preliminary studies indicate that it may induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and proliferation. For instance, the compound has shown promise in reducing cell viability in various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells .

Comparative Analysis with Similar Compounds

This compound can be compared with other morpholine-containing compounds to assess its unique properties:

Compound Name Structural Features Unique Aspects
Methyl 4-(morpholin-4-yl)benzoateMorpholine at different positionPotentially different biological activity
4-(morpholin-3-yl)benzoic acidLacks methyl ester functionalityDirectly related as an intermediate
Methyl 5-(morpholin-4-yl)benzoateDifferent substitution patternVariation in biological activity

The positioning of the morpholine ring significantly influences the reactivity and biological activity of these compounds .

Case Studies and Research Findings

  • Antimicrobial Efficacy Study : A recent study demonstrated that this compound effectively inhibited the growth of Acinetobacter baumannii, a notorious multidrug-resistant pathogen. The study utilized both broth microdilution and time-kill assays to confirm the compound's efficacy against biofilms formed by this bacterium .
  • Cancer Cell Viability Assessment : In vitro experiments conducted on A549 and MCF7 cell lines revealed that treatment with this compound resulted in significant reductions in cell viability, suggesting its potential as an anticancer agent. The study also explored the compound's effects on apoptosis-related proteins, indicating a mechanism involving caspase activation .

Q & A

Q. How can I design a synthetic route for Methyl 4-(morpholin-3-yl)benzoate?

A plausible approach involves nucleophilic substitution or coupling reactions to introduce the morpholine moiety. For example:

  • Step 1 : React methyl 4-bromobenzoate with morpholine under Buchwald-Hartwig amination conditions (Pd catalyst, ligand, base) .
  • Step 2 : Purify intermediates via flash column chromatography (silica gel, chloroform/ethyl acetate gradients) .
  • Step 3 : Confirm product identity using 1H^1H-NMR (e.g., δ 3.86 ppm for methoxy groups in analogous esters) .

Q. What purification methods are effective for this compound?

  • Flash column chromatography : Use silica gel with optimized solvent gradients (e.g., 20% diethyl ether in pentane) to resolve polar byproducts .
  • Recrystallization : Employ solvents like ethanol or hexane based on solubility profiles (e.g., mp 287.5–293.5°C observed in related benzoates) .

Q. Which spectroscopic techniques are critical for characterization?

  • 1H^1H-NMR : Identify aromatic protons (δ 8.2–8.7 ppm for substituted benzoates) and morpholine protons (δ 3.4–3.7 ppm) .
  • HPLC : Monitor reaction progress and purity (retention time calibrated against standards) .
  • Mass spectrometry : Confirm molecular weight (e.g., [M+H]+^+ peaks for C13_{13}H15_{15}NO3_3) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives?

  • Crystal growth : Use slow evaporation in solvents like chloroform/hexane.
  • Data collection : Employ SHELX programs (e.g., SHELXL for refinement) to solve structures, leveraging high-resolution data (R-factor < 5%) .
  • Example : Similar morpholine-containing compounds (e.g., CCDC-1441403) were resolved using this workflow .

Q. How do LogP and solubility impact biological activity?

  • LogP analysis : Experimental LogP = 1.60 (via shake-flask method) suggests moderate lipophilicity, suitable for blood-brain barrier penetration .
  • Solubility optimization : Adjust ester substituents (e.g., methyl → trifluoromethyl) to enhance aqueous solubility for in vitro assays .

Q. How to troubleshoot side reactions during synthesis?

  • Byproduct identification : Use LC-MS to detect intermediates (e.g., unreacted bromobenzoate).
  • Reaction optimization : Adjust temperature (e.g., 70°C for coupling reactions) or catalyst loading (e.g., Pd(OAc)2_2 vs. Pd2_2(dba)3_3) .

Key Methodological Insights

  • Contradiction handling : Discrepancies in melting points (e.g., 287.5–293.5°C vs. 123–124°C in analogs ) may arise from polymorphic forms; use DSC to validate .
  • Advanced applications : Derivatives show promise as ligands for enzyme inhibition (e.g., MurD ligase ) or probes in fluorescence assays .

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